molecular formula C20H44ClN3O2 B12767701 N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride CAS No. 42868-40-6

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride

Cat. No.: B12767701
CAS No.: 42868-40-6
M. Wt: 394.0 g/mol
InChI Key: ZWWFAIINEAGTTG-UHFFFAOYSA-N
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Description

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is a chemical compound with the molecular formula C20H44ClN3O2. It is known for its unique structure, which includes a myristyl group, an aminoethyl group, and a glycine moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the reaction of myristylamine with ethylenediamine, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced compounds.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine
  • N-(2-((2-Myristylaminoethyl)amino)ethyl)alanine
  • N-(2-((2-Myristylaminoethyl)amino)ethyl)serine

Uniqueness

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific structure, which includes a myristyl group and a glycine moiety. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

42868-40-6

Molecular Formula

C20H44ClN3O2

Molecular Weight

394.0 g/mol

IUPAC Name

2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid;hydrochloride

InChI

InChI=1S/C20H43N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25;/h21-23H,2-19H2,1H3,(H,24,25);1H

InChI Key

ZWWFAIINEAGTTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl

Origin of Product

United States

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